5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring fused with a benzene ring, along with a benzoimidazole moiety linked to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium and reagents like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, methyl iodide, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: It is used in the development of organic semiconductors and photovoltaic materials.
Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of hypoxia-inducible factor-1 (HIF-1), which plays a role in tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives and benzoimidazole-containing molecules. Examples include:
- Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
Uniqueness
The uniqueness of 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole lies in its complex structure, which combines multiple heterocyclic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-24-18-5-3-2-4-16(18)21-19(24)13-25-8-10-26(11-9-25)20(27)14-6-7-15-17(12-14)23-28-22-15/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOALTPZDKSYVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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